molecular formula C6H7N3OS B15060078 1-(2-Thiazolyl)-2-imidazolidinone CAS No. 10227-50-6

1-(2-Thiazolyl)-2-imidazolidinone

Cat. No.: B15060078
CAS No.: 10227-50-6
M. Wt: 169.21 g/mol
InChI Key: OQEJNPNAYASGQD-UHFFFAOYSA-N
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Description

1-(2-Thiazolyl)-2-imidazolidinone is a heterocyclic compound that features both a thiazole ring and an imidazolidinone ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The imidazolidinone ring is a five-membered ring containing two nitrogen atoms, which is often found in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Thiazolyl)-2-imidazolidinone typically involves the reaction of a thiazole derivative with an imidazolidinone precursor. One common method is the cyclization of 2-aminothiazole with an appropriate carbonyl compound under acidic or basic conditions . The reaction conditions often include solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1-(2-Thiazolyl)-2-imidazolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Thiazolyl)-2-imidazolidinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Thiazolyl)-2-imidazolidinone involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3OS/c10-5-7-1-3-9(5)6-8-2-4-11-6/h2,4H,1,3H2,(H,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEJNPNAYASGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00144852
Record name BA 34357
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10227-50-6
Record name BA 34357
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010227506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BA 34357
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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